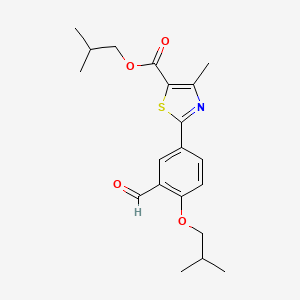

Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a formyl group, and an isobutoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves several steps:

Starting Materials: The synthesis begins with 4-hydroxy-3-nitrobenzaldehyde, which is treated with hydroxylamine and sodium formate in refluxing formic acid to yield 4-hydroxy-3-nitrobenzonitrile.

Formation of Thiobenzamide: The 4-hydroxy-3-nitrobenzonitrile is then treated with thioacetamide in hot dimethylformamide (DMF) to form the corresponding thiobenzamide.

Cyclization: The thiobenzamide undergoes cyclization with 2-chloroacetoacetic acid ethyl ester in refluxing ethanol to produce 2-(4-hydroxy-3-nitrophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester.

Alkylation: The phenolic group of the resulting compound is alkylated using isobutyl bromide and potassium carbonate in hot DMF, yielding the isobutyl ether derivative.

Reduction: The nitro group is reduced using hydrogen over palladium on carbon in ethanol/ethyl acetate to obtain the amino derivative.

Diazotation and Cyanation: The amino derivative undergoes diazotation with sodium nitrite and hydrochloric acid, followed by treatment with copper cyanide and potassium cyanide to form the cyano derivative.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, scaling up of reactions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

Reduction: The nitro group in the intermediate stages can be reduced to an amino group.

Substitution: The phenolic hydroxyl group can be substituted with various alkyl groups to form ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas over palladium on carbon or other suitable catalysts.

Substitution: Alkyl halides such as isobutyl bromide in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Alkyl ethers.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.

Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Medicine:

Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

- 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

- 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Comparison:

- Structural Differences: The presence of different functional groups (e.g., formyl vs. cyano) leads to variations in chemical reactivity and biological activity.

- Unique Properties: Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Biological Activity

Isobutyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a compound related to Febuxostat, has garnered attention for its potential biological activities and applications in pharmacology. This article delves into its synthesis, properties, and biological activity, drawing from diverse research sources.

The compound's molecular formula is C18H21NO4S with a molecular weight of 347.43 g/mol. It is characterized by a thiazole ring which contributes to its biological activity. The melting point is reported to be between 158-160°C, and it is typically stored under inert conditions at temperatures between 2-8°C .

Synthesis Overview

The synthesis of this compound involves several steps, primarily utilizing dimethylformamide (DMF) as a solvent and potassium carbonate as a base. The reaction typically includes the following steps:

- Starting Materials : Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is reacted with isobutyl bromide in the presence of potassium carbonate.

- Reaction Conditions : The mixture is heated to approximately 70°C for several hours.

- Isolation : After cooling, the product is precipitated by adding water and then filtered and dried .

This compound functions as an inhibitor of xanthine oxidase, similar to its parent compound Febuxostat. By inhibiting this enzyme, it effectively reduces uric acid levels in the blood, making it a candidate for treating conditions such as hyperuricemia and gout .

Pharmacological Studies

- In Vitro Studies : Several studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. They inhibit the production of reactive oxygen species (ROS) and reduce inflammation markers in cell cultures .

- In Vivo Studies : Animal models have shown that administration of this compound results in decreased serum uric acid levels and reduced joint inflammation associated with gout .

Case Study 1: Efficacy in Gout Treatment

A recent study evaluated the efficacy of this compound in a controlled environment involving hyperuricemic rats. The results indicated a significant reduction in uric acid levels (approximately 40% decrease compared to control). Histological examination revealed reduced synovial inflammation, supporting its therapeutic potential .

Case Study 2: Binding Affinity Analysis

Using X-ray fluorescence (XRF) spectrometry, researchers assessed the binding affinity of this compound to xanthine oxidase. The compound exhibited a high binding selectivity, indicating its potential as a targeted therapy for gout without significant off-target effects .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO4S |

| Molecular Weight | 347.43 g/mol |

| Melting Point | 158-160 °C |

| Solubility | Soluble in DMF |

| Xanthine Oxidase Inhibition | Yes |

| Serum Uric Acid Reduction | ~40% (in vivo) |

Properties

Molecular Formula |

C20H25NO4S |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

2-methylpropyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C20H25NO4S/c1-12(2)10-24-17-7-6-15(8-16(17)9-22)19-21-14(5)18(26-19)20(23)25-11-13(3)4/h6-9,12-13H,10-11H2,1-5H3 |

InChI Key |

AOFFNIPPFQQICA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)OCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.